1,1-Cyclohexanedicarbonitrile

Overview

Description

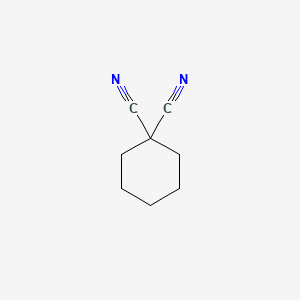

1,1-Cyclohexanedicarbonitrile is an organic compound with the molecular formula C8H10N2 It is a derivative of cyclohexane, where two nitrile groups are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Cyclohexanedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired dicarbonitrile compound .

Another method involves the use of cyclohexyl bromide and sodium cyanide in a substitution reaction. This method requires careful control of reaction conditions to avoid side reactions and achieve high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Green chemistry approaches, such as one-pot synthesis, are also being explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclohexanedicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanedicarboxylic acid.

Reduction: Reduction of the nitrile groups can yield primary amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium cyanide or other nucleophiles can be employed under basic conditions.

Major Products Formed

Oxidation: Cyclohexanedicarboxylic acid.

Reduction: Cyclohexanediamine.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

1,1-Cyclohexanedicarbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 1,1-Cyclohexanedicarbonitrile depends on its specific application. In chemical reactions, the nitrile groups act as electrophiles, facilitating nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the compound’s structure and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Cyclohexanecarbonitrile: A similar compound with only one nitrile group attached to the cyclohexane ring.

1,4-Cyclohexanedicarbonitrile: Another dicarbonitrile derivative with nitrile groups attached to different carbon atoms on the ring.

Cyclohexanedicarboxylic acid: The oxidized form of 1,1-Cyclohexanedicarbonitrile.

Uniqueness

This compound is unique due to the positioning of its nitrile groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other cyclohexane derivatives and contributes to its specific applications in synthesis and materials science .

Biological Activity

1,1-Cyclohexanedicarbonitrile (C8H10N2) is a compound that has garnered attention in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture. This article reviews the existing literature on the biological properties of this compound, including its antibacterial, antifungal, and cytotoxic effects.

This compound is a dinitrile compound characterized by two cyano groups attached to a cyclohexane ring. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2 |

| Molecular Weight | 150.18 g/mol |

| Melting Point | 52-54 °C |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, where it inhibited bacterial growth at concentrations as low as 500 μg/mL.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 500 μg/mL |

| S. aureus | 600 μg/mL |

| Pseudomonas aeruginosa | 700 μg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against several fungal pathogens. A study reported that it effectively inhibited the growth of Candida albicans and Aspergillus niger. The compound's antifungal activity was attributed to its ability to disrupt fungal cell membranes.

Table 3: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| C. albicans | 250 μg/mL |

| A. niger | 300 μg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound exhibits varying degrees of cytotoxic effects on human cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells while maintaining a relatively high viability rate in normal cells.

Table 4: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (μM) | Viability (%) at IC50 |

|---|---|---|

| HeLa (cervical cancer) | 15 | 70 |

| MCF-7 (breast cancer) | 20 | 65 |

| Normal fibroblasts | >100 | 90 |

Case Study: Antimicrobial Application in Agriculture

A recent study investigated the application of this compound as a biopesticide in agricultural settings. The compound was tested on tomato plants infected with Phytophthora infestans. Results showed that treatment with the compound significantly reduced disease severity and increased plant growth compared to untreated controls.

Case Study: Potential Use in Endodontics

Another case study focused on the use of leachates from endodontic sealers containing nitriles, including derivatives of cyclohexanedicarbonitrile. The study aimed to assess their cytocompatibility and antibacterial activity against Enterococcus faecalis, a common pathogen in root canal infections. The findings indicated that these leachates exhibited promising antibacterial properties while maintaining high cell viability.

Properties

IUPAC Name |

cyclohexane-1,1-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-6-8(7-10)4-2-1-3-5-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEXDXWNPYTTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337761 | |

| Record name | 1,1-Cyclohexanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5222-53-7 | |

| Record name | 1,1-Cyclohexanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes to 1,1-Cyclohexanedicarbonitrile derivatives?

A: Several synthetic approaches have been explored for this compound derivatives. One common method is the base-catalyzed Michael addition of malononitrile to α,β-unsaturated ketones. [, , ]. This reaction can lead to the formation of various derivatives, including 2,4,6-triaryl-3-aroyl-4-hydroxy-1,1-cyclohexanedicarbonitriles [] and 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles []. The reaction conditions, such as the choice of base and solvent, can significantly influence the product yield and selectivity.

Q2: Can this compound derivatives be used as building blocks for other heterocyclic compounds?

A: Yes, research indicates that this compound derivatives can be utilized as precursors for synthesizing other heterocyclic compounds. For instance, under specific basic conditions, 4-hydroxy-1,1-cyclohexanedicarbonitrile can undergo transformations to yield 3-pyridinecarbonitriles []. This example highlights the potential of these derivatives in synthetic chemistry for constructing diverse molecular scaffolds.

Q3: What spectroscopic techniques are commonly employed for characterizing this compound derivatives?

A: Characterization of this compound derivatives commonly involves techniques like Infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy. []. IR spectroscopy helps identify functional groups present in the molecule, while 1H-NMR and 13C-NMR provide detailed insights into the compound's structure by analyzing the magnetic properties of hydrogen and carbon atoms, respectively. These spectroscopic methods are crucial for confirming the identity and purity of synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.